![molecular formula C20H23ClN2O B110792 (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone CAS No. 130642-50-1](/img/structure/B110792.png)

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

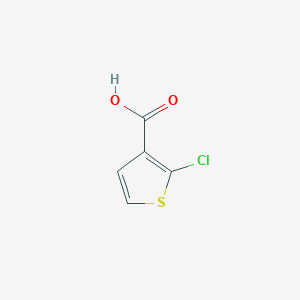

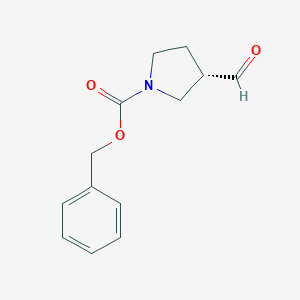

The synthesis of related compounds involves the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine . This method could potentially be adapted for the synthesis of "(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone" by choosing appropriate starting materials and reaction conditions that would introduce the pyridinyl and chlorophenyl ethyl groups into the molecule.

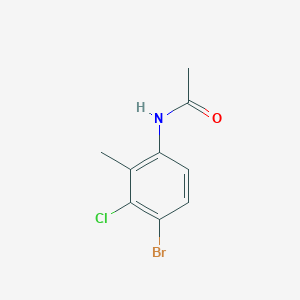

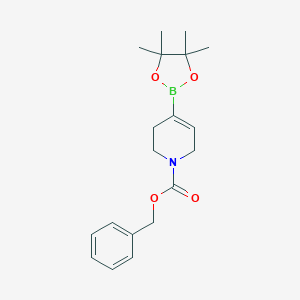

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which reveals details such as the chair conformation of the piperidine ring and the dihedral angles between the benzene ring and the piperidine rings . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the papers. However, properties such as solubility, melting point, and stability can be inferred from the molecular structure and the presence of specific functional groups. For instance, the crystalline nature of these compounds suggests a certain degree of stability and the potential for solid-state interactions such as hydrogen bonding, as seen in the formation of chains in the crystal structure of one of the compounds .

科学的研究の応用

- Chemical Synthesis

- Summary : “(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone” is an important fine chemical and a Desloratadine methanone impurity . It can be used in organic synthetic materials or chemical research .

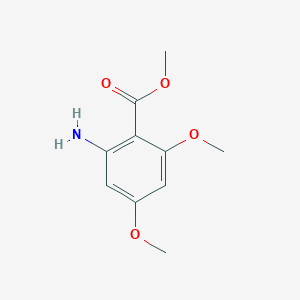

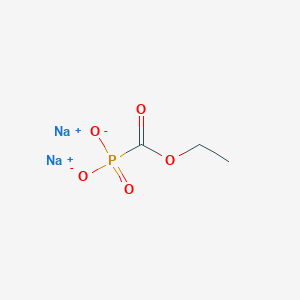

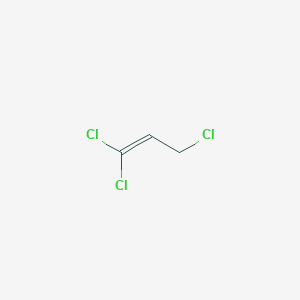

- Methods : The compound is prepared by the reaction of 4-chloro-1-methylpiperidine and 3-(3-chlorophenethyl)picolinonitrile . The specific synthesis steps involve adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection, adding re-distilled THF, 1,2-dibromoethane, 4-chloro-N-methylpiperidine, and stirring at 75°C .

- Results : After the reaction is completed, the pH of the reaction solution is adjusted to below 2 with a 2mol/L HCl solution, and continue the reaction at room temperature for 1 hour . After the reaction is completed, THF is distilled off under reduced pressure, and then the pH value of the solution is adjusted with a 50% NaOH solution . Adjust to 3-4, crystallize in an ice-water bath, filter and wash, and dry the solid to obtain a pale yellow powder .

- Pharmaceutical Research

- Summary : This compound is a Desloratadine methanone impurity . Desloratadine is a drug used to treat allergies. It is the active metabolite of loratadine .

- Methods : The compound can be synthesized by the reaction of 4-chloro-1-methylpiperidine and 3-(3-chlorophenethyl)picolinonitrile . The specific synthesis steps involve adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection, adding re-distilled THF, 1,2-dibromoethane, 4-chloro-N-methylpiperidine, and stirring at 75°C .

- Results : After the reaction is completed, the pH of the reaction solution is adjusted to below 2 with a 2mol/L HCl solution, and continue the reaction at room temperature for 1 hour . After the reaction is completed, THF is distilled off under reduced pressure, and then the pH value of the solution is adjusted with a 50% NaOH solution . Adjust to 3-4, crystallize in an ice-water bath, filter and wash, and dry the solid to obtain a pale yellow powder .

- Chemical Research

- Summary : This compound is an important fine chemical . It can be used in organic synthetic materials or chemical research .

- Methods : The compound is prepared by the reaction of 4-chloro-1-methylpiperidine and 3-(3-chlorophenethyl)picolinonitrile . The specific synthesis steps involve adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection, adding re-distilled THF, 1,2-dibromoethane, 4-chloro-N-methylpiperidine, and stirring at 75°C .

- Results : After the reaction is completed, the pH of the reaction solution is adjusted to below 2 with a 2mol/L HCl solution, and continue the reaction at room temperature for 1 hour . After the reaction is completed, THF is distilled off under reduced pressure, and then the pH value of the solution is adjusted with a 50% NaOH solution . Adjust to 3-4, crystallize in an ice-water bath, filter and wash, and dry the solid to obtain a pale yellow powder .

Safety And Hazards

特性

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWTYYOASANXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)